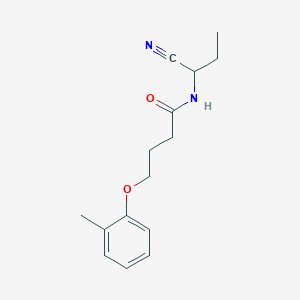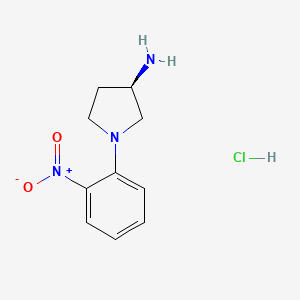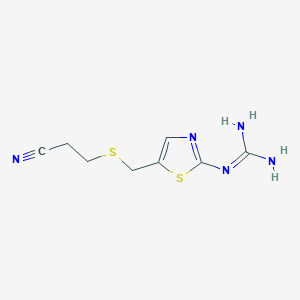![molecular formula C19H25N3O2S B2801744 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379985-17-6](/img/structure/B2801744.png)
2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane is a chemical compound that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes by binding to their active sites. This results in a decrease in enzyme activity, which can have various effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have activity against certain cancer cell lines, indicating that it may have potential as an anticancer agent. It has also been found to have inhibitory effects on certain enzymes, making it useful in the study of enzyme kinetics and drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane in lab experiments is its potential as an anticancer agent. Additionally, its inhibitory effects on certain enzymes make it useful in the study of enzyme kinetics and drug discovery. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several potential future directions for research involving 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective drugs. Another direction is to explore its potential as an anticancer agent, particularly in combination with other drugs. Additionally, it may be useful to study its effects on other enzymes and biochemical pathways, which could lead to the discovery of new drug targets.
Méthodes De Synthèse
The synthesis of 2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane involves the reaction of 2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl chloride with 6-phenyl-2-azaspiro[3.3]heptane in the presence of a base. This results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. Additionally, it has been found to have activity against certain cancer cell lines, making it a potential candidate for cancer research.
Propriétés
IUPAC Name |
2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14(2)18-20-17(11-21(18)3)25(23,24)22-12-19(13-22)9-16(10-19)15-7-5-4-6-8-15/h4-8,11,14,16H,9-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJRCUYXDNWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)



![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)




